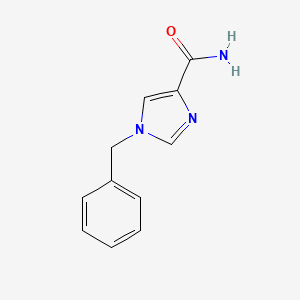

1-Benzyl-1H-imidazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11(15)10-7-14(8-13-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHSOZOBBSEVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90833925 | |

| Record name | 1-Benzyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90833925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849201-06-5 | |

| Record name | 1-Benzyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90833925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodological Innovations for 1 Benzyl 1h Imidazole 4 Carboxamide and Its Derivatives

Regioselective Synthesis Approaches to Functionalized 1-Benzyl-1H-imidazole-4-carboxamides

The precise control of substituent placement on the imidazole (B134444) ring is a critical challenge in the synthesis of specifically functionalized derivatives. Regioselectivity ensures that the desired isomers are obtained, which is crucial for their biological activity.

Novel Reaction Pathways and Mechanistic Insights in Imidazole Ring Construction

The construction of the imidazole ring itself is a fundamental step where regioselectivity can be instilled. Modern synthetic methods have moved beyond classical condensation reactions to more sophisticated and controlled pathways.

One innovative approach involves the use of diaminomaleonitrile (B72808) (DAMN) as a versatile starting material. For instance, a series of 2-aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamides were regioselectively prepared from DAMN-based benzylidene imines and various aromatic aldehydes. nih.govacs.org Mechanistic studies, including computational analysis, revealed that the presence of a 2-hydroxyaryl group on the benzylidene imine directs the reaction pathway. This group facilitates a self-catalyzed hydrogen atom shift, which in turn controls the regioselectivity of the cyclization process, favoring the formation of the imidazole ring over other potential heterocyclic products like 1,2-dihydropyrazines. nih.gov

Another notable pathway is the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net This method and its variations can be adapted to produce substituted imidazoles. The choice of the starting materials directly influences the substitution pattern of the final imidazole product.

Furthermore, multi-component reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of highly substituted imidazoles. These reactions offer the advantage of forming multiple bonds in a single operation, often with high atom economy and reduced waste. For example, a one-pot, three-component reaction has been utilized to access new imidazole-based N-phenylbenzamide derivatives with high yields. researchgate.net

Strategies for N-Alkylation and Carboxamide Functionalization in the Imidazole Core

Once the imidazole core is formed, the introduction of the benzyl (B1604629) group at the N-1 position and the carboxamide group at the C-4 position must be achieved with high regioselectivity.

N-Alkylation: The N-alkylation of the imidazole ring can be challenging due to the presence of two reactive nitrogen atoms (N-1 and N-3), potentially leading to a mixture of isomers. A sustainable and efficient method for the N-1 alkylation of imidazoles and benzimidazoles has been developed using an aqueous basic medium with sodium dodecyl sulfate (B86663) (SDS). lookchem.com This method enhances the reaction rate by mitigating the solubility issues of the substrates, leading to high yields of the N-1 alkylated product in a shorter time. For less reactive alkyl halides, the reaction may require moderate heating to achieve completion. lookchem.com The use of specific protecting groups can also direct the alkylation to the desired nitrogen atom.

Carboxamide Functionalization: The introduction of a carboxamide group at the C-4 position can be achieved through various methods. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates has been reported, which can then be converted to the corresponding carboxamides. researchgate.net This method involves the reaction of ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine, which regioselectively affords 1-alkyl-4-imidazolecarboxylates in good yields. researchgate.net Another approach is the aminocarbonylation of a 4-iodo-imidazole precursor. A simple and expedient process to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides involves the aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles using ex situ generated carbon monoxide from Mo(CO)₆ with an amino acid amide nucleophile. researchgate.net

Design and Synthesis of Diversified Libraries Based on the 1-Benzyl-1H-imidazole-4-carboxamide Scaffold

The development of diversified chemical libraries based on a common scaffold is a cornerstone of modern drug discovery. The this compound core provides a versatile platform for the generation of a wide range of analogues with varying substituents to explore structure-activity relationships (SAR).

Several studies have focused on the synthesis of libraries of imidazole derivatives for various therapeutic targets. For example, a series of 2-phenyl-benzimidazole-4-carboxamide derivatives were designed and synthesized as potential PARP-1 inhibitors, utilizing different saturated nitrogen-containing heterocycles as linkers. nih.gov Similarly, novel N-cyano-1H-imidazole-4-carboxamide derivatives have been synthesized and evaluated for their fungicidal activity. nih.gov These studies highlight the adaptability of the imidazole-4-carboxamide scaffold to accommodate a wide range of functional groups.

The table below showcases examples of diversely substituted imidazole-4-carboxamide derivatives that have been synthesized, illustrating the chemical space that can be explored from this scaffold.

| Compound ID | R1 | R2 | R3 | Synthetic Approach |

| I | Benzyl | Aryl | H | Aminocarbonylation of 4-iodoimidazole (B15931) researchgate.net |

| II | 2-Hydroxybenzyl | Aryl | Cyano | DAMN-based imine cyclization nih.govacs.org |

| III | Benzyl | H | Cyano | Novel N-cyanocarboxamide synthesis nih.gov |

| IV | Substituted Benzyl | Aryl | H | Multi-component reactions researchgate.net |

| V | Benzyl | H | Phenyl | One-pot synthesis from benzil (B1666583) asianpubs.org |

This table is a representative summary based on published synthetic strategies.

Methodological Advancements in Reaction Optimization for Improved Yield and Purity

The efficiency of a synthetic route is largely determined by the yield and purity of the final product. Consequently, significant research efforts are dedicated to optimizing reaction conditions.

The choice of solvent and catalyst plays a crucial role in the outcome of imidazole synthesis. For instance, in a one-pot, three-component reaction to produce N-phenylbenzamide derivatives, protic solvents like methanol (B129727) and ethanol (B145695) were found to provide higher yields compared to aprotic solvents like DMF and DMSO. researchgate.net The use of ZnO nanoparticles as a catalyst has been shown to be effective in the synthesis of 1H-benzo[d]imidazole derivatives, offering higher yields compared to traditional methods. mdpi.com

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reaction times and improving yields. A microwave-assisted protocol has been developed for the direct C-5 arylation of 1-benzyl-1H-imidazole, which is a key intermediate for further functionalization. researchgate.net

Furthermore, the optimization of the base and temperature is critical. In the N-alkylation of imidazoles, the use of an appropriate base and temperature can significantly influence the regioselectivity and reaction rate. lookchem.com Careful control of these parameters is essential to minimize the formation of side products and simplify the purification process, ultimately leading to a more efficient and scalable synthesis.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Investigations of 1 Benzyl 1h Imidazole 4 Carboxamide Derivatives

Impact of Substituents on the Benzyl (B1604629) Moiety on Molecular Recognition and Biological Interactions

The benzyl group at the 1-position of the imidazole (B134444) ring plays a crucial role in the molecular recognition and biological interactions of 1-benzyl-1H-imidazole-4-carboxamide derivatives. The nature and position of substituents on this aromatic ring can significantly modulate the potency and selectivity of these compounds.

Systematic investigations have revealed that both electronic and steric factors of the benzyl substituents are key determinants of activity. For instance, in a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives developed as TGR5 agonists, the introduction of a chlorine atom at the para-position of the benzyl ring was found to be favorable for activity. This suggests that an electron-withdrawing group at this position can enhance the interaction with the receptor.

In the context of other imidazole-based compounds, such as those targeting α1- and α2-adrenergic receptors, modifications to the benzylic position have been shown to be critical for maintaining high potency and selectivity. nih.gov While not directly focused on the 4-carboxamide series, these findings underscore the general importance of the benzyl moiety in defining the pharmacological profile of N-benzyl imidazole derivatives.

The following table summarizes the impact of various substituents on the benzyl moiety on the biological activity of related imidazole derivatives.

| Parent Compound/Target | Substituent on Benzyl Moiety | Effect on Activity | Reference |

| 1,2,6-Trisubstituted benzimidazoles (Anti-inflammatory) | Benzyl group at N-1 | Enhanced anti-inflammatory action | mdpi.com |

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazoles (α2-adrenoceptor agonists) | Replacement of methyl group on carbon bridge | Generally decreased potency compared to parent compound | nih.gov |

| 1-Benzyl-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole (FLAP inhibitor) | 2-Chlorobenzyl at N-1 | Potent inhibition of leukotriene biosynthesis | mdpi.com |

Role of Imidazole Ring and Carboxamide Substitutions in Modulating Bioactivity and Target Affinity

The imidazole ring and the carboxamide group are fundamental components of the this compound scaffold, directly participating in interactions with biological targets and significantly influencing the compound's bioactivity.

The imidazole core itself is a versatile pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, a feature often crucial for anchoring the molecule within the active site of an enzyme or receptor. For instance, in the development of transforming growth factor β-activated kinase 1 (TAK1) inhibitors, a scaffold-hop from a pyrrole (B145914) to an imidazole core resulted in a twofold increase in potency, highlighting the critical role of the imidazole ring in hinge-binding interactions with the kinase. nih.gov

The carboxamide moiety at the 4-position is another key interaction point. The amide group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), enabling it to form strong and specific interactions with amino acid residues in the target protein. In a study on 1,2-diaryl imidazole carboxamides as CCK1R agonists, the carboxamide group was identified as a critical element for agonist activity. nih.gov

Modifications to the carboxamide group can have a profound impact on activity. For example, in a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists, the nature of the amine in the carboxamide was systematically varied. It was found that substituting the amide with a (S)-N-(1-phenylethyl) group led to a significant increase in agonist activity. Further optimization by introducing a hydroxyl group to the ethyl sidechain, creating an (S,S)-N-(1-hydroxy-1-phenylpropan-2-yl) substituent, resulted in one of the most potent compounds in the series. This demonstrates that both the steric bulk and the hydrogen bonding capacity of the carboxamide substituent are critical for high affinity and efficacy.

The following table illustrates the effect of modifications to the carboxamide moiety on the TGR5 agonist activity of 1-benzyl-1H-imidazole-5-carboxamide derivatives.

| Compound | Carboxamide Substituent (R) | hTGR5 EC50 (nM) |

| 19a | N-benzyl | 113.2 |

| 19d | (S)-N-(1-phenylethyl) | 2.8 |

| 19e | (S,S)-N-(1-hydroxy-1-phenylpropan-2-yl) | 1.8 |

Conformational Analysis and Stereochemical Contributions to Activity Profiles of this compound Analogues

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. For this compound analogues, these factors can significantly influence how the molecule fits into the binding site of its target and the specific interactions it forms.

The relative orientation of the benzyl and imidazole rings can be influenced by the substituents on both rings. This conformation dictates the spatial presentation of key pharmacophoric features to the biological target. Molecular modeling studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), have been employed to understand the preferred conformations of related benzimidazole (B57391) carboxamide inhibitors. nih.gov These studies generate contour maps that indicate regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing insights into the optimal three-dimensional structure for binding.

Stereochemistry plays a pivotal role when chiral centers are present in the molecule. The introduction of a stereocenter, for example, in a substituent on the carboxamide or on the benzylic carbon, can lead to enantiomers with markedly different biological activities. One enantiomer may exhibit high affinity and efficacy, while the other may be significantly less active or even inactive. This is because the chiral binding sites of biological targets can differentiate between stereoisomers. imrpress.com

A study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues as adrenoceptor agonists demonstrated the importance of chirality. The S-(+)-isomer showed greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov This highlights that the specific spatial arrangement of the substituents around the chiral center is crucial for optimal receptor interaction.

While specific conformational and stereochemical studies on this compound are not extensively reported in the provided search results, the principles derived from related structures strongly suggest that these are critical aspects to consider in the design of potent and selective analogues.

Analysis of Structure-Kinetic Relationships in Receptor Binding Dynamics and Dissociation Rates

Beyond the affinity of a drug for its target (a thermodynamic parameter), the kinetics of the binding process—the rates of association (kon) and dissociation (koff)—are increasingly recognized as crucial determinants of its pharmacological effect in a dynamic biological system. youtube.com The residence time of a drug on its target, which is inversely related to the dissociation rate (residence time = 1/koff), can significantly impact the duration and magnitude of the biological response.

Structural features that contribute to a slow dissociation rate often involve the formation of strong and stable interactions between the ligand and the target, or conformational changes in the target protein upon binding that "trap" the ligand. For example, the formation of multiple hydrogen bonds, strong hydrophobic interactions, or the engagement of the ligand with a less accessible part of the binding pocket can all contribute to a longer residence time.

For instance, in a study of imidazopyridine derivatives targeting receptor tyrosine kinases, molecular dynamics simulations were used to understand the stability of the ligand-receptor complex over time, providing insights into the binding dynamics. nih.gov Such computational approaches can be valuable tools for predicting the kinetic profiles of new compounds.

A longer residence time can be advantageous for certain therapeutic applications, potentially leading to a more sustained pharmacological effect even after the drug has been cleared from systemic circulation. Conversely, for other applications, a faster dissociation rate might be desirable to minimize off-target effects or to allow for a more rapid termination of the drug's action.

Understanding the SKR of this compound derivatives would provide a more complete picture of their mechanism of action and would be invaluable for the rational design of new therapeutic agents with optimized in vivo efficacy and safety profiles. Future studies focusing on the measurement of association and dissociation rates for a series of these analogues would be highly beneficial to the field.

Mechanistic Elucidation of Molecular and Cellular Interactions of 1 Benzyl 1h Imidazole 4 Carboxamide Analogues

Enzyme Inhibition Mechanism Studies by 1-Benzyl-1H-imidazole-4-carboxamide Derivatives

Derivatives built upon the imidazole (B134444) and benzimidazole (B57391) carboxamide core have demonstrated significant inhibitory activity against several classes of enzymes. The mechanisms of this inhibition are diverse, ranging from competitive binding at active sites to allosteric modulation and interference with essential cofactors.

The benzimidazole carboxamide structure is a well-established scaffold for the development of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors. nih.govnih.govnih.govnih.gov PARP-1, a key enzyme in the DNA damage repair process, is crucial for the base excision repair (BER) of single-strand DNA breaks (SSBs). nih.gov The inhibitory mechanism of benzimidazole carboxamide derivatives is based on their structural similarity to the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP enzymes. nih.govnih.gov These inhibitors function by competing with NAD+ for its binding pocket on the PARP enzyme, thereby blocking the synthesis of poly(ADP-ribose) chains and preventing the recruitment of other DNA repair proteins. nih.govnih.gov

This inhibition leads to a phenomenon known as "synthetic lethality." In cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 prevents the repair of SSBs. nih.govnih.gov These unrepaired SSBs accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). nih.gov In HRR-deficient cancer cells, these DSBs cannot be repaired, resulting in cell death. nih.govnih.gov Normal cells, with functional HRR pathways, can still repair these DSBs and survive. nih.gov

Structure-activity relationship (SAR) studies have shown that modifications to the benzimidazole carboxamide core can significantly impact potency. For instance, a series of 2-phenyl-benzimidazole-4-carboxamide derivatives were synthesized using different saturated nitrogen-containing heterocycles as linkers. nih.gov The results indicated that specific substitutions, such as a 1,4-diazepane group or a terminal 3-methyl-furanyl group, could enhance inhibitory activity against PARP-1. nih.gov

Table 1: PARP-1 Inhibitory Activity of Benzimidazole Carboxamide Analogues

| Compound | Description | PARP-1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 6b | 2-phenyl-benzimidazole-4-carboxamide derivative | 8.65 | nih.gov |

| 10b (A-620223) | 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | Kᵢ = 8 | nih.gov |

| 5cj | 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivative | ~4 | nih.gov |

| 5cp | 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivative | ~4 | nih.gov |

| Olaparib | Reference PARP Inhibitor | 2.77 | nih.gov |

| Veliparib | Reference PARP Inhibitor | 15.54 | nih.gov |

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) catabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. bldpharm.com Imidazole-based compounds have been explored as non-purine inhibitors of xanthine oxidase.

A study on a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives revealed potent XO inhibitory activity. bldpharm.com The most effective compounds from this series exhibited IC₅₀ values in the low nanomolar range, comparable to the established drug Febuxostat. bldpharm.com Mechanistic analysis of a representative compound, 4f, through Lineweaver-Burk plot analysis, identified it as a mixed-type inhibitor of xanthine oxidase. bldpharm.com This suggests that the compound binds to both the free enzyme and the enzyme-substrate complex. Molecular docking studies further supported this, showing the inhibitor binding to the active site of the enzyme. bldpharm.com

Table 2: Xanthine Oxidase Inhibitory Activity of Imidazole Derivatives

| Compound | Description | Xanthine Oxidase IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4d | 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative | 0.003 | bldpharm.com |

| 4e | 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative | 0.003 | bldpharm.com |

| 4f | 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative | 0.006 | bldpharm.com |

| Febuxostat | Reference XO Inhibitor | 0.01 | bldpharm.com |

The versatile structure of imidazole and benzimidazole derivatives has led to their investigation against a wide array of other enzymatic targets.

Lipoxygenase: Certain 2-substituted benzimidazol-4-ols have been identified as inhibitors of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes. nih.gov For example, 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol was found to inhibit monocyte accumulation in an inflammatory model, an effect not seen with some standard lipoxygenase inhibitors. nih.gov

Farnesyltransferase: While direct inhibition of farnesyltransferase by this compound is not extensively documented, the broader benzimidazole scaffold has been identified as a novel chemotype for nonsteroidal antagonists of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.gov This indicates the potential for benzimidazole derivatives to interact with targets in related metabolic pathways, although the specific mechanism for farnesyltransferase remains an area for further exploration.

HIV-1 Integrase: The HIV-1 integrase (IN) enzyme is a critical target for antiretroviral therapy, as it catalyzes the insertion of viral DNA into the host genome. nih.gov Integrase strand transfer inhibitors (INSTIs) work by chelating the Mg²⁺ ions present in the enzyme's active site. nih.govnih.gov Benzimidazolyl diketo acid derivatives have been designed based on this mechanism. nih.gov These compounds possess a characteristic 4-oxo-2-butenoic acid moiety capable of coordinating the essential metal ions, while a flexible benzyl (B1604629) portion interacts with a hydrophobic pocket in the active site, thereby inhibiting the strand transfer reaction. nih.gov

CYP51B: Sterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for sterol biosynthesis in fungi and protozoa. nih.govnih.gov Azole-based compounds, including imidazole and benzimidazole derivatives, are known to inhibit CYP51. nih.gov The mechanism of inhibition involves the lone pair of electrons on a nitrogen atom of the azole ring coordinating with the heme iron atom in the active site of CYP51. nih.govnih.gov This binding prevents the demethylation of lanosterol, leading to the depletion of essential sterols like ergosterol (B1671047) and the accumulation of toxic methylated sterols, which disrupts the cell membrane and inhibits growth. nih.govnih.gov Molecular docking studies have confirmed the binding affinity of benzimidazole derivatives for the CYP51 active site. researchgate.net

Receptor Ligand Binding and Signal Transduction Pathway Modulation

In addition to enzyme inhibition, this compound analogues have been studied for their ability to bind to and modulate various cell surface and intracellular receptors, thereby influencing downstream signal transduction pathways.

Sigma receptors (σR), comprising σ₁ and σ₂ subtypes, are unique proteins involved in numerous central nervous system functions and are considered targets for various diseases. nih.gov Benzimidazolone derivatives, which share a core structure with the title compound's analogues, have been developed as selective σ₂ receptor ligands. nih.govnih.gov Radioligand binding assays have been used to determine the affinity (Kᵢ) and selectivity of these compounds. nih.gov Several benzimidazolone derivatives have shown high affinity for the σ₂ receptor, with Kᵢ values in the nanomolar range, and significant selectivity over the σ₁ subtype. nih.gov For example, one study reported a series of derivatives with σ₂R Kᵢ values ranging from 0.66 to 68.5 nM. nih.gov The N-benzyl group, in particular, has been shown in other scaffolds to confer high affinity for the σ₁ receptor, suggesting its importance in ligand-receptor interactions. nih.gov

Table 3: Sigma Receptor (σ₂) Binding Affinities of Benzimidazolone Derivatives

| Compound Class/Example | Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity (σ₁/σ₂) | Reference |

|---|---|---|---|---|

| Benzimidazolone Derivatives | σ₂ | 0.66 - 68.5 nM | 5.8 - 1139 | nih.gov |

| Compound 14 | σ₂ | High Affinity | High Selectivity | nih.gov |

| N-benzyl derivative 3 | σ₁ | High Affinity | - | nih.gov |

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that mediate the effects of endocannabinoids. sigmaaldrich.com While direct studies on this compound are limited, related heterocyclic structures bearing a 1-benzyl substituent have been investigated as cannabinoid receptor ligands. For instance, a series of 1-benzyl-1H-1,2,4-triazoles were synthesized and evaluated for CB1 receptor binding. nih.gov One compound from this series demonstrated CB1 receptor affinity in the nanomolar range. nih.gov This suggests that the 1-benzyl moiety can be a key pharmacophoric feature for interaction with the CB1 receptor. Cannabinoid receptors typically signal through Gαi/o proteins to inhibit adenylyl cyclase and reduce cAMP levels, or through Gβγ subunits to activate MAPK cascades. sigmaaldrich.com The high selectivity of some antagonist compounds allows for the clear discrimination between CB1- and CB2-mediated effects. sigmaaldrich.com The exploration of imidazole-based scaffolds for cannabinoid receptor modulation remains a potential area for future research.

Bradykinin (B550075) Receptor Antagonism Mechanisms

Bradykinin, a pro-inflammatory peptide, exerts its effects through the activation of two main receptors, B1 and B2. While the B2 receptor is constitutively expressed in various tissues, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it an attractive target for therapeutic intervention in inflammatory conditions and pain. nih.govsemanticscholar.org

The antagonism of bradykinin receptors by imidazole-containing compounds represents a promising avenue for the development of novel anti-inflammatory agents. While the precise mechanism for this compound itself is not extensively detailed in the available literature, studies on analogous structures provide valuable insights. The general mechanism of action for non-peptide antagonists involves binding to the receptor and preventing the conformational changes necessary for signal transduction upon bradykinin binding.

For instance, the selective bradykinin B1 receptor antagonist, BI113823, has been shown to reverse inflammatory hyperalgesia by acting on both peripheral and spinal B1 receptors. nih.gov This suggests that imidazole-based antagonists could mediate their effects through a dual-action mechanism, targeting the site of inflammation as well as the central nervous system pathways involved in pain perception. The antagonism at the receptor level likely involves competitive binding, where the antagonist molecule occupies the same binding site as the endogenous ligand, bradykinin, thereby blocking its pro-inflammatory signaling cascade. The structural features of the 1-benzyl group and the imidazole-4-carboxamide core are likely crucial for the specific interactions with the amino acid residues within the binding pocket of the bradykinin receptors.

Cellular Pathway Modulation Studies (e.g., Apoptosis Induction, Cell Cycle Regulation)

A significant body of research points to the ability of imidazole and carboxamide derivatives to modulate critical cellular pathways, particularly those involved in cancer progression such as apoptosis and cell cycle regulation. These compounds often exert their effects by interacting with key regulatory proteins, leading to the inhibition of cell proliferation and the induction of programmed cell death in cancer cells.

Apoptosis Induction:

Several studies have demonstrated that imidazole-4-carboxamide analogues can trigger apoptosis in various cancer cell lines. For example, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a specific inhibitor of protein kinase C-ι (PKC-ι), has been shown to induce apoptosis in cancer cells where PKC-ι is overexpressed. nih.gov The induction of apoptosis is a key mechanism for the anti-cancer activity of these compounds.

Cell Cycle Regulation:

In addition to inducing apoptosis, imidazole derivatives have been found to cause cell cycle arrest at different phases, thereby halting the proliferation of cancer cells. For instance, certain pyrazolo–triazole hybrids have been observed to induce cell cycle arrest in the G0/G1 phase. researchgate.net In another study, novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to arrest the cell cycle in the S and G2 phases in MDA-MB-231 and SKOV3 cell lines, and in the G1 and G2 phases in A549 cells. mdpi.com This differential effect on the cell cycle highlights the nuanced structure-activity relationships and the cell-type-specific responses to these compounds.

The following table summarizes the cytotoxic activities of some imidazole carboxamide analogues in various cancer cell lines.

| Compound/Analogue | Cell Line | IC50 (µM) | Observed Effect |

| Pyrazolo-triazole hybrid (Compound 17) | U87MG (Glioblastoma) | Not Specified | G0/G1 phase arrest |

| Pyrazolo-triazole hybrid (Compound 23) | U87MG (Glioblastoma) | Not Specified | G0/G1 phase arrest |

| Pyrazolo-triazole hybrid (Compound 29) | U87MG (Glioblastoma) | Not Specified | G0/G1 phase arrest |

| Benzimidazole-oxadiazole (Compound 10) | A549 (Lung), MDA-MB-231 (Breast), SKOV3 (Ovarian) | 0.38 (EGFR) | G1/G2 arrest (A549), G2/S arrest (MDA-MB-231, SKOV3) |

| Benzimidazole-oxadiazole (Compound 13) | A549 (Lung), MDA-MB-231 (Breast), SKOV3 (Ovarian) | 0.33 (EGFR) | G1/S arrest (A549, MDA-MB-231), S phase arrest (SKOV3) |

DNA Binding and Intercalation Mechanisms by Imidazole Carboxamide Derivatives

The interaction with DNA is another critical mechanism through which imidazole carboxamide derivatives can exert their biological effects, particularly their anticancer properties. These interactions can occur through two primary modes: groove binding and intercalation.

DNA Intercalation:

Intercalation involves the insertion of a planar, aromatic part of a molecule between the base pairs of the DNA double helix. patsnap.com This process can lead to a distortion of the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death. patsnap.comresearchgate.net Acridine-4-carboxamide derivatives, which share the carboxamide moiety, are well-known DNA intercalators and act as potent poisons of topoisomerase II, an enzyme essential for managing DNA topology. nih.gov The planar nature of the imidazole ring, coupled with the benzyl group in this compound, suggests a high potential for such intercalative binding.

DNA Groove Binding:

Alternatively, these molecules can bind to the minor or major grooves of the DNA helix. This binding is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the DNA. While specific studies on this compound are limited, research on 1-H-imidazole-2-carboxamide has shown its ability to interact with DNA bases through hydrogen bonding, with a preference for guanine (B1146940) and cytosine. researchgate.net

The following table summarizes the DNA interaction characteristics of some related carboxamide derivatives.

| Compound Class | DNA Interaction Mode | Key Findings |

| 9-Aminoacridine-4-carboxamides | Intercalation | Potent topoisomerase II poisons; side chain position in the major groove is crucial for activity. nih.gov |

| 1-H-imidazole-2-carboxamide | Groove Binding (predicted) | Forms hydrogen bonds with DNA bases, showing a preference for dG>dC. researchgate.net |

| Imidazole-2-thiones linked to acenaphythylenone | Intercalation | Induce potent damage to ctDNA and act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov |

Computational Chemistry and Theoretical Modeling of 1 Benzyl 1h Imidazole 4 Carboxamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with its target protein. These methods are instrumental in understanding the mechanism of action and in the rational design of new drug candidates.

For derivatives of 1-Benzyl-1H-imidazole-4-carboxamide, these simulations have been crucial. For instance, in the discovery of novel inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in inflammatory diseases, structure-based virtual screening identified a hit with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold. nih.gov Subsequent molecular dynamics simulations of a derivative compound with RIPK1 suggested it may function as a type II kinase inhibitor, providing a pathway for the development of new RIPK1 inhibitors. nih.gov

Similarly, combined molecular docking and 3D-QSAR modeling studies have been conducted on benzimidazole (B57391) carboxamide derivatives to understand their interaction with Poly(ADP-ribose) polymerase-1 (PARP-1), a significant target in cancer therapy. nih.gov Docking studies helped to elucidate the binding mode between the inhibitors and PARP-1, which in turn was used to generate reliable 3D-QSAR models. nih.gov These computational approaches have also been applied to investigate benzimidazole derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. nih.gov In silico molecular docking studies of various imidazole (B134444) derivatives have shown good binding affinity towards the active pockets of microbial enzymes, suggesting their potential as antimicrobial agents. researchgate.netresearchgate.net

The insights gained from these simulations, such as binding energies and specific amino acid interactions, are summarized in the table below.

| Compound Class | Target Protein | Key Findings from Docking/MD | Binding Energy (kcal/mol) |

| 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivative | RIPK1 | Acts as a type II kinase inhibitor | Not Specified |

| Benzimidazole carboxamide derivatives | PARP-1 | Elucidation of binding mode for 3D-QSAR | Not Specified |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | APO-liver alcohol dehydrogenase | Good antioxidant potential | -8.3 to -9.0 |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Antihypertensive protein hydrolase | Good antihypertensive properties | -9.2 to -10.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are expressed as mathematical equations and are invaluable for predicting the activity of newly designed compounds, thereby optimizing the lead discovery process.

For benzimidazole-4-carboxamide derivatives, 3D-QSAR studies have been successfully employed to develop models for predicting their antiviral activity against enteroviruses. biointerfaceresearch.com By performing a QSAR study on a series of 39 benzimidazole derivatives, a quantitative relationship between their structure and anti-enterovirus activities was established. biointerfaceresearch.com This model can serve as a reference for synthesizing new, more potent compounds. biointerfaceresearch.com

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for cyclic amine-containing benzimidazole carboxamide-based PARP-1 inhibitors. nih.gov These models showed high predictive power, with q² values of 0.743 for CoMFA and 0.734 for CoMSIA, indicating their reliability in predicting the biological activity of new compounds. nih.gov The contour maps generated from these models provided structural insights that helped to interpret the structure-activity relationship. nih.gov QSAR analysis has also been applied to benzimidazole derivatives to predict their antibacterial activity against Pseudomonas aeruginosa and their anticancer activity against the MDA-MB-231 breast cancer cell line. researchgate.netresearchgate.net

The statistical quality of some of these QSAR models is highlighted below.

| Compound Series | Target/Activity | QSAR Model Type | Correlation Coefficient (r²) | Cross-validation Coefficient (q²) |

| Benzimidazole carboxamide derivatives | PARP-1 Inhibition | CoMFA | 0.913 | 0.743 |

| Benzimidazole carboxamide derivatives | PARP-1 Inhibition | CoMSIA | 0.869 | 0.734 |

| Benzimidazole derivatives | Anticancer (MDA-MB-231) | 2D-QSAR | 0.904 | Not Specified |

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide a fundamental understanding of a molecule's properties, which can be correlated with its biological activity.

DFT studies have been widely applied to imidazole and benzimidazole derivatives to compute optimized geometries, vibrational frequencies, and NMR chemical shifts. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to study the structural properties of chiral benzimidazoles. nih.gov These studies help in understanding the molecular dynamics and structural parameters that govern the behavior of these compounds. researchgate.net DFT has also been used to study the adsorption of imidazole and benzimidazole on metal surfaces, which is relevant for understanding their role as corrosion inhibitors. researchgate.net

The calculated parameters from DFT studies, such as optimized bond lengths and angles, provide a detailed picture of the molecular structure. For example, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the C1–N32 bond length was calculated to be around 1.39 Å, indicating a double-bond character due to resonance. biointerfaceresearch.com

Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Prediction

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally indicates higher reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from computational calculations. MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com These maps are crucial for predicting how a molecule will interact with other molecules, such as biological targets. mdpi.comnih.gov The red-colored regions on an MEP map indicate negative potential (prone to electrophilic attack), while blue regions indicate positive potential (prone to nucleophilic attack). mdpi.comnih.gov

For various imidazole and benzimidazole derivatives, HOMO-LUMO and MEP analyses have been performed to predict their reactive sites. irjweb.commdpi.comnih.gov In one study on an imidazole derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating significant charge transfer within the molecule and contributing to its bioactivity. irjweb.com MEP analysis of a benzimidazole derivative revealed that the negative potential was localized over the carbonyl groups, identifying them as likely sites for interaction. nih.gov

The table below presents HOMO-LUMO energy gaps for some related compounds.

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Imidazole Derivative (1A) | -6.2967 | -1.8096 | 4.4871 |

| Benomyl (Benzimidazole fungicide) | Not Specified | Not Specified | 5.039 |

| Chiral Benzimidazole (3d) | Not Specified | Not Specified | 4.48 |

| Chiral Benzimidazole (6d) | Not Specified | Not Specified | 3.71 |

In Silico Approaches to Molecular Design and Virtual Screening of this compound Analogues

In silico methods, including virtual screening and rational drug design, have become indispensable in the search for new therapeutic agents. These approaches allow for the rapid screening of large compound libraries and the design of novel molecules with desired properties, significantly accelerating the drug discovery pipeline.

The design and synthesis of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists for the treatment of metabolic diseases is a prime example of the application of these methods. nih.gov Similarly, structure-based virtual screening was instrumental in identifying a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold as a novel RIPK1 inhibitor from a large compound database. nih.gov This highlights the efficiency of virtual screening in discovering new chemical scaffolds for further development. nih.gov

These computational strategies enable the exploration of vast chemical spaces and the prioritization of compounds for synthesis and biological testing, ultimately leading to the discovery of promising drug candidates like the analogues of this compound.

Advanced Spectroscopic and Crystallographic Research on 1 Benzyl 1h Imidazole 4 Carboxamide and Its Complexes

X-ray Crystallography in the Determination of Ligand-Protein Co-crystal Structures and Conformational Analysis

X-ray crystallography stands as a cornerstone technique for elucidating the three-dimensional structure of molecules at atomic resolution. In the context of drug discovery and development, it is invaluable for visualizing the precise binding mode of a ligand within the active site of a target protein. While a specific co-crystal structure of 1-Benzyl-1H-imidazole-4-carboxamide with a protein target is not publicly available, the principles of such analyses can be understood from studies on related benzimidazole (B57391) derivatives. mdpi.comnih.govresearchgate.net

The process begins with the crystallization of the protein-ligand complex. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern produced is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov This information is critical for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity.

Table 1: Representative Crystallographic Data for a Related Benzimidazole Derivative (1-Benzyl-1H-benzimidazole)

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂ | nih.gov |

| Molecular Weight | 208.26 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 6.2265 (10) | nih.gov |

| b (Å) | 8.1740 (13) | nih.gov |

| c (Å) | 20.975 (4) | nih.gov |

| β (°) | 97.839 (2) | nih.gov |

| Volume (ų) | 1057.5 (3) | nih.gov |

This data for a related compound illustrates the type of information obtained from an X-ray crystallographic study.

The insights gained from such crystallographic studies are instrumental in structure-based drug design, allowing for the rational modification of the ligand to improve its binding characteristics.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing a complementary perspective to the static picture offered by X-ray crystallography. beilstein-journals.orgspringernature.com For this compound, NMR is crucial for understanding its conformational preferences in different solvent environments and for mapping its interactions with protein targets. nih.govnih.gov

¹H and ¹³C NMR spectroscopy are routinely used to confirm the chemical structure of the compound. The chemical shifts of the protons and carbons in the imidazole (B134444) and benzyl (B1604629) rings, as well as the carboxamide group, provide a fingerprint of the molecule. chemicalbook.comchemicalbook.com For example, the chemical shifts of the imidazole protons can be sensitive to tautomerism and the electronic environment. beilstein-journals.org

To study the solution-state conformation, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY experiments detect through-space interactions between protons that are close to each other, providing distance restraints that can be used to build a three-dimensional model of the molecule's predominant conformation in solution. This is particularly useful for determining the relative orientation of the benzyl and imidazole rings.

When studying protein-ligand interactions, NMR offers a variety of methods. nih.govmanchester.ac.uk One common approach is chemical shift perturbation (CSP), also known as chemical shift mapping. nih.gov In this experiment, the NMR spectrum of an isotopically labeled (e.g., ¹⁵N) protein is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction, allowing for the mapping of the binding site on the protein surface.

Ligand-observed NMR experiments are also widely used. springernature.com Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the ligand are in close contact with the protein, providing valuable information about the binding epitope. These methods are particularly useful for screening compound libraries and for studying weak interactions.

Table 2: Representative ¹H NMR Chemical Shifts for a Related Imidazole Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| Imidazole H2 | ~7.7 | s |

| Imidazole H4/H5 | ~7.1-7.3 | m |

| Benzyl CH₂ | ~5.3 | s |

| Benzyl Ar-H | ~7.2-7.4 | m |

Note: This is a generalized representation. Actual chemical shifts for this compound would need to be experimentally determined.

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These vibrations are sensitive to the molecule's structure, conformation, and intermolecular interactions, making them valuable tools for the characterization of this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups and vibrational motions. For this compound, characteristic IR bands would be expected for the C=O stretching of the carboxamide group, N-H stretching and bending vibrations, C-N stretching of the imidazole ring, and various vibrations of the aromatic rings. nist.gov The position and shape of these bands can provide clues about hydrogen bonding interactions. For instance, a shift in the C=O stretching frequency upon binding to a protein could indicate the involvement of the carboxamide group in a hydrogen bond.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the selection rules for Raman and IR spectroscopy differ, they often provide similar information about vibrational frequencies. In some cases, certain vibrations may be more prominent in the Raman spectrum than in the IR spectrum, or vice versa.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of vibrational bands to specific normal modes of the molecule. capes.gov.br By comparing the calculated vibrational frequencies with the experimental IR and Raman spectra, a detailed understanding of the molecule's vibrational properties and conformational state can be achieved.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Amide C=O | Stretching | 1680-1630 |

| Aromatic C=C | Stretching | 1600-1450 |

| Imidazole Ring | Stretching | ~1500-1400 |

| C-N | Stretching | ~1350-1250 |

These are general ranges and the precise wavenumbers would be specific to the molecule and its environment.

Mass Spectrometry Techniques in Reaction Pathway Elucidation and Derivative Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of synthesized compounds, elucidating reaction pathways, and characterizing derivatives of this compound. waters.comnih.govnih.gov

In its most basic application, MS can be used to determine the molecular weight of this compound with high accuracy, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. acs.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. chemguide.co.uk In an MS/MS experiment, the molecular ion is isolated and then subjected to fragmentation, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides structural information, as the molecule tends to break at its weakest bonds. For this compound, characteristic fragmentation would likely involve cleavage of the benzyl group, loss of the carboxamide group, and fragmentation of the imidazole ring. libretexts.orgmiamioh.edu Analysis of these fragmentation pathways can help in the structural elucidation of unknown derivatives or metabolites.

Mass spectrometry is also a powerful tool for monitoring the progress of chemical reactions in real-time. waters.com By analyzing small aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of intermediates and products can be tracked. This is invaluable for optimizing reaction conditions and for identifying transient or unstable intermediates that may be difficult to detect by other means. For the synthesis of this compound and its derivatives, MS can be used to ensure the reaction has gone to completion and to identify any byproducts.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures, such as those from biological samples or crude reaction products, and for the purification and characterization of derivatives.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure |

| [M+H]⁺ | Protonated parent molecule |

| [M-NH₂]⁺ | Loss of the amino group |

| [M-CONH₂]⁺ | Loss of the carboxamide group |

| [C₇H₇]⁺ | Benzyl cation |

| Imidazole-containing fragments | Various fragments from the cleavage of the imidazole ring |

These are predicted fragments based on the general fragmentation patterns of similar molecules.

Chemical Biology and Drug Discovery Research Applications of the 1 Benzyl 1h Imidazole 4 Carboxamide Scaffold

Scaffold Design and Optimization Strategies for Lead Generation in Pre-clinical Drug Discovery Programs

The design and optimization of the 1-benzyl-1H-imidazole-4-carboxamide scaffold are crucial for generating lead compounds in pre-clinical drug discovery. The imidazole (B134444) ring, a key component of this scaffold, is a common feature in many biologically active molecules and pharmaceuticals. chemimpex.comontosight.ai Its ability to participate in various non-covalent interactions and its synthetic tractability make it an attractive starting point for library design. nih.gov

Optimization strategies often involve modifying the substituents on the benzyl (B1604629) and carboxamide moieties to enhance target affinity and selectivity. For instance, in the development of TGR5 agonists, a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives were synthesized and evaluated. nih.gov This systematic approach led to the identification of compounds with potent agonistic activity and significant glucose-lowering effects in vivo. nih.gov Similarly, structure-activity relationship (SAR) studies of 1,4-benzodiazepines have shown that methylation of the carboxamide derivative can significantly increase activity at peripheral benzodiazepine (B76468) receptors. chemisgroup.us

The process of lead generation often involves screening a library of compounds based on a privileged scaffold like the this compound. nih.govresearchgate.net High-throughput screening can identify initial "hit" compounds, which are then subjected to further optimization. This iterative process of design, synthesis, and testing is fundamental to advancing compounds through the pre-clinical pipeline. nih.gov The stability of the scaffold is also a key consideration, as demonstrated by the stability of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) in human plasma, a critical factor for its potential as a therapeutic agent. nih.gov

Development of Biochemical Probes for Target Validation and Pathway Elucidation

The this compound scaffold can be adapted to create biochemical probes, which are essential tools for validating drug targets and elucidating biological pathways. These probes are designed to interact with specific cellular components, allowing researchers to study their function and role in disease. The imidazole moiety itself is amphoteric, meaning it can act as both an acid and a base, facilitating its involvement in proton transport pathways, a fundamental process in many biological systems. acs.orgacs.orgnih.gov

The development of fluorescent probes based on imidazole derivatives allows for the visualization and tracking of specific molecules or ions within cells. For example, novel imidazole derivatives with an A–D–A (acceptor-donor-acceptor) structure have been designed as "turn-on" fluorescent probes for the selective recognition of Fe³⁺ ions. rsc.org The reactive diazo group in compounds like imidazole-4-carboxamide, 5-diazo-, hydrochloride suggests their potential use in organic synthesis to create more complex probes. ontosight.ai

Furthermore, understanding the mechanism of action of drugs often requires elucidating the specific pathways they affect. Imidazole-based compounds have been used to study proton transfer dynamics, providing insights into reaction pathways at a molecular level. acs.orgresearchgate.net The study of imidazole-based fluorescent materials has also shed light on the hot-exciton pathway in excited states, which has implications for the design of more efficient organic light-emitting diodes (OLEDs) and potentially for understanding energy transfer processes in biological systems. rsc.org

Rational Design Principles for Enhancing Molecular Selectivity and Potency through Scaffold Modification

Rational drug design is a key strategy for improving the selectivity and potency of drug candidates based on the this compound scaffold. This approach relies on a detailed understanding of the target's three-dimensional structure and the drug-receptor interactions.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the scaffold and assessing the impact on biological activity, researchers can identify key structural features required for potent and selective inhibition. For example, SAR studies on 1-(4-biphenylylmethyl)-1H-imidazole derivatives as CYP121 inhibitors revealed that substitutions at the methylene (B1212753) bridge and the aromatic rings significantly influence antimycobacterial activity. conicet.gov.ar Similarly, the design of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors involved exploring different saturated nitrogen-containing heterocycles as linker groups to optimize activity. nih.gov

Molecular modeling and docking studies complement experimental SAR data by predicting how a compound will bind to its target. This allows for the in-silico design of new derivatives with potentially improved properties. For instance, the design of asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors was guided by the structure of the enzyme's active site. rsc.org The development of 1,2,3-triazole-4-carboxamide derivatives as antimitotic agents also benefited from SAR analysis, which indicated that specific substitutions on the benzyl and phenylamino (B1219803) pyridine (B92270) moieties were favorable for activity. researchgate.net

The following table summarizes the impact of specific structural modifications on the activity of various imidazole-4-carboxamide derivatives, as reported in different studies.

| Derivative Class | Structural Modification | Impact on Activity | Target |

| 1-Benzyl-1H-imidazole-5-carboxamides | Varied substituents on the benzyl group | Enhanced agonistic activity | TGR5 |

| 1-(4-Biphenylylmethyl)-1H-imidazoles | Methyl or rigid 5-membered ring at methylene bridge | Increased antimycobacterial activity | CYP121 |

| 2-Phenyl-benzimidazole-4-carboxamides | 1,4-diazepane linker and 3-methyl-furanyl terminal group | Increased PARP-1 inhibitory and anti-proliferation activity | PARP-1 |

| Thiophene carboxamides | Introduction of an oxime functional group | Enhanced anticancer activity | VEGFR-2 |

| Asymmetric imidazole-4,5-dicarboxamides | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl) | Highest potency against SARS-CoV-2 main protease | SARS-CoV-2 Mpro |

Exploration of this compound as a Privileged Structure in Novel Chemotype Development

The concept of a "privileged structure" refers to a molecular scaffold that can serve as a ligand for multiple biological targets. nih.govresearchgate.net The this compound scaffold fits this description, as its derivatives have shown activity against a wide range of targets, including enzymes and receptors involved in cancer, metabolic diseases, and infectious diseases. nih.govmdpi.com

The versatility of the imidazole core allows for the creation of diverse chemical libraries, facilitating the discovery of new chemotypes with novel biological activities. nih.govhebmu.edu.cn Natural products are a rich source of privileged scaffolds, and the imidazole ring is a component of many naturally occurring bioactive compounds. nih.govhebmu.edu.cn By using the this compound scaffold as a starting point, medicinal chemists can develop new classes of compounds with improved drug-like properties. researchgate.net

For example, the indole (B1671886) ring, which shares some structural similarities with the imidazole system, is another well-known privileged scaffold that has been extensively used in the development of antiviral agents. mdpi.com The exploration of the this compound scaffold in a similar manner has the potential to yield new therapeutic agents for a variety of diseases. The ability of this scaffold to be readily modified allows for the fine-tuning of its properties to target specific biological pathways, leading to the development of novel and effective drugs. researchgate.net

Future Research Directions and Unaddressed Challenges in 1 Benzyl 1h Imidazole 4 Carboxamide Studies

Integration of Multi-Omics Data in Understanding Compound Mechanisms of Action

A significant challenge in the development of 1-benzyl-1H-imidazole-4-carboxamide analogues is elucidating their precise mechanism of action (MoA). While initial screenings may identify a primary biological target, the full spectrum of a compound's effects at a systemic level often remains unclear. The integration of multi-omics technologies—genomics, proteomics, metabolomics, and lipidomics—offers a powerful, unbiased approach to unravel these complex interactions. nih.gov

By combining these datasets, researchers can construct a comprehensive view of the cellular perturbations caused by a compound. For instance, proteomics can identify direct protein targets and downstream signaling changes, while metabolomics can reveal shifts in metabolic pathways, providing functional context to the proteomic data. nih.gov This holistic approach was demonstrated in the study of an anti-tubercular fatty acid analog, where a multi-omics investigation revealed its MoA involved the disruption of mycolic acid biosynthesis. nih.gov A similar strategy could pinpoint the specific pathways affected by this compound derivatives, potentially uncovering novel targets or off-target effects that could be exploited for new therapeutic applications or mitigated to reduce toxicity. nih.govdntb.gov.ua

Future studies should aim to systematically apply these technologies. For example, treating cancer cell lines with a lead imidazole (B134444) carboxamide compound and subsequently performing quantitative proteomics and metabolomics could reveal unexpected effects on cellular processes like redox signaling or apoptosis, as has been seen with other imidazole derivatives. dntb.gov.ua

Table 1: Application of Multi-Omics Technologies in MoA Elucidation

| Omics Technology | Data Generated | Potential Insights for Imidazole Carboxamide Studies |

|---|---|---|

| Genomics | DNA sequence variations, gene copy numbers | Identification of genetic markers that predict sensitivity or resistance to the compound. |

| Transcriptomics | Gene expression levels (mRNA) | Understanding of how the compound alters gene regulation and cellular signaling pathways. dntb.gov.ua |

| Proteomics | Protein expression levels and post-translational modifications | Direct identification of protein binding partners and downstream effects on protein networks. nih.gov |

| Metabolomics | Quantification of small-molecule metabolites | Revealing changes in cellular metabolism and bioenergetics, providing a functional readout of the compound's effects. nih.gov |

| Lipidomics | Analysis of cellular lipids | Insight into effects on cell membrane composition and lipid-based signaling pathways. |

Advancements in Synthetic Methods for Architecturally Complex this compound Analogues

The chemical space around the this compound scaffold is vast. Exploring this space requires robust and flexible synthetic methodologies that allow for the creation of structurally diverse and complex analogues. While classical synthetic routes are well-established, future progress will depend on the adoption of more advanced techniques.

Novel methods, such as those developed for N-cyano-1H-imidazole-4-carboxamides, which feature milder reaction conditions and simpler purification, are essential for accelerating the synthesis of new derivatives. nih.gov Furthermore, techniques like high-throughput screening and combinatorial chemistry can enable the rapid generation and testing of large libraries of compounds, increasing the probability of identifying leads with improved properties. numberanalytics.com Other emerging methods like solvothermal, mechanochemical, and electrochemical synthesis could also be adapted to create unique imidazole-based structures that are inaccessible through traditional means. numberanalytics.com

A key challenge is the development of stereoselective syntheses to produce enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities and toxicological profiles. The integration of flow chemistry could also offer significant advantages, enabling safer, more efficient, and scalable production of lead candidates.

Table 2: Comparison of Synthetic Methodologies for Imidazole Analogues

| Synthetic Method | Description | Advantages for Imidazole Carboxamide Synthesis |

|---|---|---|

| Combinatorial Chemistry | Systematic creation of a large number of compounds in a single process. | Rapid generation of diverse libraries for screening. |

| Diversity-Oriented Synthesis | Synthesis of structurally complex and diverse small molecules, regardless of a specific biological target. | Exploration of novel chemical space and identification of unexpected biological activities. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch. | Improved safety, scalability, and reaction control. |

| Asymmetric Catalysis | Use of chiral catalysts to selectively produce one enantiomer of a molecule. | Access to enantiomerically pure compounds with potentially improved efficacy and safety. |

Development of Advanced Predictive Models for De Novo Design of Imidazole Carboxamide Bioactives

Traditional drug discovery relies heavily on serendipity and laborious screening. The development of advanced computational models offers a rational, goal-oriented approach to designing novel bioactive molecules from the ground up (de novo design). peng-lab.org These models leverage artificial intelligence (AI) and machine learning to learn the complex relationships between chemical structure and biological activity.

For the this compound scaffold, generative models like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on existing databases of known bioactive molecules. peng-lab.orgnih.gov These models can then generate novel chemical structures that are predicted to have desirable properties, such as high potency against a specific target and favorable drug-like characteristics. nih.gov For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) model was successfully used to study a series of imidazole derivatives as potential breast cancer inhibitors. dntb.gov.uafrontiersin.org

The integration of these predictive models into the design-make-test-analyze cycle can significantly accelerate the discovery process. wiley.com By prioritizing the synthesis of compounds with the highest probability of success, these computational tools can reduce the time and cost associated with identifying promising lead candidates. frontiersin.org However, a major challenge remains the need for larger, high-quality datasets to train more accurate and reliable models. nih.gov

Table 3: Predictive Models for De Novo Drug Design

| Model Type | Underlying Principle | Application to Imidazole Carboxamide Design |

|---|---|---|

| QSAR Models | Correlates variations in chemical structure with changes in biological activity. | Predicts the activity of new analogues based on established structure-activity relationships. dntb.gov.ua |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Guides the design of new molecules that fit a target's binding site. |

| Generative Adversarial Networks (GANs) | Two neural networks (a generator and a discriminator) compete to generate realistic and novel data. | Creates novel, valid imidazole carboxamide structures with desired properties. peng-lab.org |

| Recurrent Neural Networks (RNNs) | A type of neural network well-suited for processing sequential data, like chemical SMILES strings. | Generates new molecular structures by learning from sequences of known drugs. peng-lab.orgnih.gov |

Exploration of Emerging Biological Targets and Novel Therapeutic Applications for Imidazole Carboxamide Derivatives

The versatility of the imidazole scaffold means it can interact with a wide range of biological targets. frontiersin.orgnih.gov While much research has focused on established targets like kinases and proteases, a significant opportunity lies in exploring emerging and less-validated targets. Imidazole derivatives have already shown potential against a variety of targets, including sirtuins, PARP-1, and viral enzymes. nih.govnih.govmdpi.com

For instance, certain imidazole derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease, highlighting their potential as antiviral agents. mdpi.comrsc.orgnih.gov The 1-amino-1H-imidazole-5-carboxamide scaffold has been identified as a novel hinge-binder for Bruton's tyrosine kinase (BTK), an important target in B-cell lymphomas. acs.org Future research should systematically screen this compound libraries against panels of emerging cancer targets, inflammatory mediators, and microbial enzymes to uncover new therapeutic applications.

This exploration could lead to the repurposing of existing compounds or the development of first-in-class therapies for diseases with high unmet needs. The inherent ability of the imidazole ring to participate in various non-covalent interactions makes it a privileged structure for binding to diverse protein active sites. frontiersin.org

Table 4: Potential Emerging Targets for Imidazole Carboxamide Derivatives

| Target Class | Example(s) | Therapeutic Rationale |

|---|---|---|

| Epigenetic Modulators | Sirtuins, Histone Deacetylases (HDACs) | Imidazole derivatives have shown activity against sirtuins, suggesting potential in cancer and metabolic diseases. nih.gov |

| DNA Damage Repair | Poly (ADP-ribose) polymerase-1 (PARP-1) | Benzimidazole-4-carboxamide derivatives have been developed as potent PARP-1 inhibitors for cancer therapy. nih.gov |

| Viral Proteases | SARS-CoV-2 Main Protease (Mpro) | The imidazole core is a key component in inhibitors designed to block viral replication. mdpi.comrsc.org |

| Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK) | Novel imidazole carboxamide scaffolds have yielded highly selective covalent BTK inhibitors for lymphoma. acs.org |

| Orphan Receptors | Retinoic acid receptor-related orphan receptor-γt (RORγt) | Carboxamide scaffolds are being optimized as agonists for RORγt in cancer immunotherapy. nih.gov |

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models charge distribution and reactive sites (e.g., electrophilic C4 position) .

- Molecular Docking : Predicts interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

How can contradictory data on biological activity or synthetic yields be resolved?

Q. Advanced Research Focus

- Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, MnO₂-mediated oxidations yield 70–85% in anhydrous DCM but drop to 50% in humid environments .

- Biological Variability : Standardize assay protocols (e.g., cell lines, incubation times). A 2024 study found IC₅₀ values varied by 40% between HeLa and HEK293 cells due to transporter expression differences .

What are the toxicity and handling protocols for this compound?

Q. Basic Research Focus

- Acute Toxicity : LD₅₀ > 500 mg/kg in rodent models; handle with nitrile gloves and fume hoods .

- Ecotoxicity : Low bioaccumulation potential (log Kow = 1.2) but moderate aquatic toxicity (EC₅₀ = 10 mg/L for Daphnia magna) .

- Storage : Stable at −20°C under inert gas (Ar/N₂); degradation observed after 6 months at 25°C .

What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?

Q. Advanced Research Focus

- COX-2 Inhibition : Carboxamide analogs show 50% inhibition at 1 µM via hydrogen bonding with Arg120 and Tyr355 residues .

- NF-κB Pathway Suppression : Downregulates pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models .

- Metabolite Analysis : Major metabolites (e.g., 4-carboxylic acid derivatives) retain 20–30% activity, suggesting in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.